molecular formula C16H16N4O3S B5330576 7-{[4-(2-FURYLCARBONYL)PIPERAZINO]METHYL}-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE

7-{[4-(2-FURYLCARBONYL)PIPERAZINO]METHYL}-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE

Cat. No.: B5330576
M. Wt: 344.4 g/mol
InChI Key: QMMWZGZVXRNKQE-UHFFFAOYSA-N
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Description

7-{[4-(2-FURYLCARBONYL)PIPERAZINO]METHYL}-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. This compound features a thiazolo[3,2-a]pyrimidine core, which is known for its biological activity and versatility in chemical synthesis.

Future Directions

Thiazolo[3,2-a]pyrimidine derivatives, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target . This suggests a promising future direction in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{[4-(2-FURYLCARBONYL)PIPERAZINO]METHYL}-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, or 1,2-dichloroethane . The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors to maintain precise control over reaction conditions and minimize side reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

7-{[4-(2-FURYLCARBONYL)PIPERAZINO]METHYL}-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazolo[3,2-a]pyrimidine core, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents like bromoacetyl bromide in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines

Scientific Research Applications

7-{[4-(2-FURYLCARBONYL)PIPERAZINO]METHYL}-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antibacterial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-{[4-(2-FURYLCARBONYL)PIPERAZINO]METHYL}-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE is unique due to its combination of a thiazolo[3,2-a]pyrimidine core with a furylcarbonyl-piperazino moiety, which enhances its biological activity and chemical versatility. This structural uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse biological effects.

Properties

IUPAC Name

7-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S/c21-14-10-12(17-16-20(14)7-9-24-16)11-18-3-5-19(6-4-18)15(22)13-2-1-8-23-13/h1-2,7-10H,3-6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMMWZGZVXRNKQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=O)N3C=CSC3=N2)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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